(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Description
(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H14ClFN2O2S2 and its molecular weight is 384.87. The purity is usually 95%.
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Biological Activity
(Z)-5-chloro-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiophene carboxamides. This compound has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a thiophene ring fused with a benzo[d]thiazole moiety, which is known for its diverse biological activities.
Anticancer Properties
-
In Vitro Studies :
- Cell Lines : The compound has been tested against various cancer cell lines, including Hep3B (human hepatocellular carcinoma) and K562 (chronic myelogenous leukemia). It demonstrated significant cytotoxicity with IC50 values in the low micromolar range. For instance, similar thiophene derivatives have shown IC50 values as low as 5.46 µM against Hep3B cells .
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial function. Studies indicate that it leads to DNA fragmentation and a decrease in mitochondrial membrane potential, similar to other thiophene derivatives .
- Structure-Activity Relationship (SAR) :
Other Biological Activities
- Anti-inflammatory Effects : Compounds similar to this compound have exhibited anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways, such as carbonic anhydrase .
- Pharmacokinetics : Preliminary studies suggest favorable pharmacokinetic profiles for thiophene derivatives, indicating good oral bioavailability and metabolic stability, which are crucial for therapeutic applications.
Case Studies
Several studies have highlighted the potential of thiophene carboxamide derivatives in cancer treatment:
- Study 1 : A recent study synthesized a series of thiophene carboxamide derivatives and evaluated their anticancer activity against Hep3B cells. The most active compounds showed significant inhibition of cell proliferation and induced cell cycle arrest at the G2/M phase .
- Study 2 : Another investigation focused on the interaction of these compounds with tubulin, revealing that they mimic the action of known anticancer agents like Combretastatin A-4 by disrupting microtubule dynamics, which is crucial for cancer cell division .
Data Table: Biological Activity Summary
Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Thiophene Derivative 1 | Hep3B | 5.46 | Induces apoptosis via caspase activation |
Thiophene Derivative 2 | K562 | 12.58 | Disrupts mitochondrial function |
This compound | Various | Low µM range | Inhibits cell proliferation |
Properties
IUPAC Name |
5-chloro-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2S2/c1-2-22-8-7-20-11-4-3-10(18)9-13(11)24-16(20)19-15(21)12-5-6-14(17)23-12/h3-6,9H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSHNUAISOBKPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.